molecular formula C13H13BrN2OS B5011285 4-bromo-5-propyl-N-2-pyridinyl-2-thiophenecarboxamide

4-bromo-5-propyl-N-2-pyridinyl-2-thiophenecarboxamide

Cat. No. B5011285
M. Wt: 325.23 g/mol
InChI Key: LZCWYEMYNIKUJH-UHFFFAOYSA-N
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Description

4-bromo-5-propyl-N-2-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BPTC and is a potent and selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 channels are involved in pain sensation, and their inhibition has been shown to have analgesic effects.

Safety and Hazards

The safety and hazards associated with “4-bromo-5-propyl-N-2-pyridinyl-2-thiophenecarboxamide” are not known. For a similar compound, “5-bromo-N-propyl-2-thiophenecarboxamide”, a Material Safety Data Sheet (MSDS) is available , which would provide information on handling, storage, and disposal.

Future Directions

Given the limited information available on “4-bromo-5-propyl-N-2-pyridinyl-2-thiophenecarboxamide”, future research could focus on its synthesis, characterization, and potential applications. It would be interesting to explore its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science, given the wide range of applications of thiophene-derived compounds .

properties

IUPAC Name

4-bromo-5-propyl-N-pyridin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2OS/c1-2-5-10-9(14)8-11(18-10)13(17)16-12-6-3-4-7-15-12/h3-4,6-8H,2,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCWYEMYNIKUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(=O)NC2=CC=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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